3,5-Dimethyl-3-octanol
Description
Properties
CAS No. |
56065-42-0 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,5-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-9(3)8-10(4,11)6-2/h9,11H,5-8H2,1-4H3 |
InChI Key |
DMIBTMSBSULJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-3-octanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,5-dimethyl-3-octanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,5-dimethyl-3-octanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: 3,5-Dimethyl-3-octanone
Substitution: 3,5-Dimethyl-3-octyl chloride
Scientific Research Applications
It appears there is some confusion regarding the compound name in your query. You requested information on "3,5-Dimethyl-3-octanol," but the search results primarily discuss "3,7-Dimethyl-3-octanol" and "3-Methyl-3-octanol" or "3,5-Dimethyl-3-heptanol". Because of this discrepancy, the information below will cover the compounds that appeared in the search results.
3,7-Dimethyl-3-octanol
Description: 3,7-Dimethyl-3-octanol, also known as fema 3060 or tetrahydrolinalool, is a tertiary alcohol and a flavoring ingredient that belongs to the family of monoterpenes . Monoterpenes are compounds containing a chain of two isoprene units .
Safety and Hazards: 3,7-Dimethyl-3-octanol is a potentially toxic compound . However, there is no indication of carcinogenicity to humans .
Ecological Information:
- Toxicity: 3,7-Dimethyl-3-octanol has ecotoxicity effects . It has been shown to have an LC50 (Lethal Concentration 50%) of 8.9 mg/L over 96 hours in semi-static conditions for Danio rerio (zebrafish) .
- Environmental Fate: This substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) .
3-Methyl-3-octanol
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
3,5-Dimethyl-3-heptanol
Chemical Reactions :
- Oxidation: Can be oxidized to 3,5-dimethyl-3-heptanone using oxidizing agents like chromic acid or potassium permanganate.
- Reduction: Can be reduced to hydrocarbons under specific conditions, although this is less common for tertiary alcohols.
- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Scientific Research Applications:
- Chemistry: Used as a reagent and intermediate in organic synthesis, especially in the preparation of other complex molecules.
- Biology: Serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohol dehydrogenases.
- Medicine: Research is ongoing into potential pharmacological properties, though it is not widely used in clinical settings.
- Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant odor.
Biological Activity :
- Forms hydrogen bonds due to its hydroxyl group, enabling interaction with biomolecules. This can potentially modulate enzymatic activities and influence metabolic pathways.
- The hydroxyl group can act as a substrate for alcohol dehydrogenases, which facilitates its oxidation to 3,5-dimethyl-3-heptanone. This process is crucial in alcohol metabolism.
Case Studies and Research Findings:
- Alcohol Metabolism Studies: It has been used as a model compound to understand alcohol metabolism and enzymatic reactions involving alcohol dehydrogenases, providing insights into how it can influence metabolic pathways related to alcohol processing.
- Environmental Impact Studies: Certain bacterial strains, such as Sphingomonas sp., can metabolize related compounds like nonylphenol into metabolites involving this compound, suggesting a role in bioremediation processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3-octanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
3,5-Dimethyl-1-adamantanol (Memantine Related Compound B)
- Molecular Formula : C₁₂H₂₀O
- Molecular Weight : 186.28 g/mol
- Structural Features : Contains a rigid adamantane backbone with hydroxyl and methyl groups at positions 1, 3, and 5.
- Applications : Serves as a United States Pharmacopeia (USP) Reference Standard , likely linked to pharmaceutical research, particularly for neurological drugs like Memantine (used in Alzheimer’s therapy) .
- Key Differences: The adamantane structure confers high hydrophobicity and rigidity, influencing bioavailability and metabolic stability compared to the flexible alkyl chain of 3,5-dimethyl-3-octanol. Tertiary alcohol functionality in both compounds reduces oxidative reactivity, but the adamantane derivative’s steric hindrance may further limit chemical modifications .
1-Octanol
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.23 g/mol
- Physical Properties : Boiling point = 195°C, density = 0.827 g/cm³.
- Applications : Widely used as a solvent, fragrance intermediate, and in plasticizers.
- Key Differences: As a primary alcohol, 1-octanol is more reactive toward oxidation than tertiary this compound. The linear structure of 1-octanol results in weaker intermolecular forces, leading to a lower boiling point compared to the branched this compound .
Hydroxypropylcarbamate (CAS 36473-03-7)
- Molecular Formula: Not explicitly provided (likely contains a carbamate group: -O-C(O)-NH-).
- Applications : Carbamates are often used in polymer chemistry and drug delivery.
- Key Differences: The carbamate functional group introduces nitrogen, enabling hydrogen bonding and reactivity distinct from alcohols. This makes Hydroxypropylcarbamate suitable for covalent conjugation in pharmaceuticals, unlike this compound .
Research Findings and Implications
- This compound: Its high boiling point and tertiary alcohol structure make it a stable solvent for high-temperature reactions. As a reference standard, it ensures consistency in pharmaceutical formulations .
- 3,5-Dimethyl-1-adamantanol: The adamantane core is associated with blood-brain barrier penetration, making it valuable in central nervous system drug development .
- Functional Group Impact: Alcohols like this compound are less reactive toward nucleophiles compared to carbamates, which can form covalent bonds with biological targets .
Q & A
Q. What are the optimal synthetic routes for 3,5-Dimethyl-3-octanol, and how can reaction yields be systematically improved?
- Methodological Answer : Synthesis typically employs acid-catalyzed hydration of 3,5-dimethyl-3-octene or Grignard reactions with ketone precursors. To optimize yields:
- Vary catalysts (e.g., sulfuric acid vs. Amberlyst-15) and monitor regioselectivity via GC-MS .
- Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes and side-product mitigation .
- Purify via fractional distillation (boiling point ~180–190°C) and validate purity using HPLC with refractive index detection .
Q. How can researchers characterize the stereochemical and physicochemical properties of this compound?
- Methodological Answer :
- Stereochemistry : Analyze chiral centers via polarimetry or chiral HPLC. Compare specific rotation values with databases (e.g., PubChem ).
- Spectroscopy : Assign NMR signals (e.g., δ 1.2–1.5 ppm for methyl groups, δ 1.6–1.8 ppm for hydroxyl proton) and cross-validate with IR (O-H stretch ~3350 cm⁻¹) .
- Thermal Stability : Conduct TGA-DSC to determine decomposition thresholds (>200°C) .
Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Store in amber glass under inert gas (N₂/Ar) to prevent oxidation.
- Use PPE (gloves, goggles) and fume hoods due to potential CNS irritation (WGK 1 hazard classification) .
- Monitor airborne concentrations via gas sensors (TLV ~50 ppm) .
Advanced Research Questions
Q. How do computational models predict the biodegradation pathways of this compound, and what experimental validations are required?
- Methodological Answer :
- In Silico Prediction : Use tools like EPA DSSTox to model aerobic degradation (e.g., hydroxylation at C3) and metabolite toxicity .
- Validation : Conduct soil microcosm studies with LC-MS/MS to detect intermediates (e.g., 3,5-dimethyloctanoic acid) over 28 days .
- Compare with structurally analogous compounds (e.g., 3,5-Dimethylphenol: t₁/₂ ~15 days in aquatic systems) .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvent systems?
- Methodological Answer :
- Perform systematic solubility assays (e.g., shake-flask method) in polar (water, methanol) and non-polar (hexane) solvents at 25°C .
- Analyze discrepancies using Hansen solubility parameters (δD, δP, δH) and correlate with molecular dynamics simulations .
- Publish datasets with detailed solvent purity and temperature controls to reduce variability .
Q. How can researchers design enantioselective syntheses to isolate specific stereoisomers of this compound?
- Methodological Answer :
- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydration reactions .
- Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .
- Optimize crystallization conditions (e.g., solvent/antisolvent ratios) using phase diagrams .
Q. What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes in metabolic studies?
- Methodological Answer :
- Use hepatic microsomal assays with NADPH cofactors to track oxidation kinetics (e.g., Km, Vmax) .
- Identify metabolites via high-resolution mass spectrometry (HRMS) and compare with in silico docking simulations (AutoDock Vina) .
- Cross-reference with toxicogenomic databases (e.g., DSSTox) to assess metabolite bioactivity .
Key Methodological Considerations
- Contradiction Analysis : Use meta-analytical frameworks to harmonize conflicting data (e.g., PRISMA guidelines for systematic reviews) .
- Interdisciplinary Approaches : Combine synthetic chemistry, computational toxicology, and enzymology for holistic insights .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., IRB approvals for human cell-line studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
